molecular formula C7H7BrN2O B15327494 3-bromo-1-cyclopropyl-1H-pyrazole-4-carbaldehyde

3-bromo-1-cyclopropyl-1H-pyrazole-4-carbaldehyde

Cat. No.: B15327494
M. Wt: 215.05 g/mol
InChI Key: WNCRHCSKECYFTP-UHFFFAOYSA-N
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Description

3-bromo-1-cyclopropyl-1H-pyrazole-4-carbaldehyde is a heterocyclic compound that belongs to the pyrazole family. Pyrazoles are known for their versatile applications in organic synthesis and medicinal chemistry due to their unique structural properties and reactivity . The presence of a bromine atom and a cyclopropyl group in this compound adds to its chemical diversity and potential for various applications.

Preparation Methods

The synthesis of 3-bromo-1-cyclopropyl-1H-pyrazole-4-carbaldehyde can be achieved through several synthetic routes. One common method involves the cyclization of appropriate precursors under specific reaction conditions. For instance, the reaction of cyclopropyl hydrazine with 3-bromo-1,3-dicarbonyl compounds can lead to the formation of the desired pyrazole derivative . Industrial production methods often involve optimized reaction conditions to ensure high yield and purity of the compound.

Chemical Reactions Analysis

3-bromo-1-cyclopropyl-1H-pyrazole-4-carbaldehyde undergoes various chemical reactions, including:

    Oxidation: The aldehyde group can be oxidized to form carboxylic acids using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: The aldehyde group can be reduced to an alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.

Mechanism of Action

The mechanism of action of 3-bromo-1-cyclopropyl-1H-pyrazole-4-carbaldehyde depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The presence of the bromine atom and the cyclopropyl group can influence the compound’s binding affinity and specificity towards its targets . The exact pathways involved can vary depending on the specific biological context.

Comparison with Similar Compounds

3-bromo-1-cyclopropyl-1H-pyrazole-4-carbaldehyde can be compared with other similar compounds such as:

The uniqueness of this compound lies in the combination of the bromine atom and the cyclopropyl group, which can enhance its chemical versatility and potential for various applications.

Properties

Molecular Formula

C7H7BrN2O

Molecular Weight

215.05 g/mol

IUPAC Name

3-bromo-1-cyclopropylpyrazole-4-carbaldehyde

InChI

InChI=1S/C7H7BrN2O/c8-7-5(4-11)3-10(9-7)6-1-2-6/h3-4,6H,1-2H2

InChI Key

WNCRHCSKECYFTP-UHFFFAOYSA-N

Canonical SMILES

C1CC1N2C=C(C(=N2)Br)C=O

Origin of Product

United States

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